

# "Methyl 2-amino-4-methoxybutanoate" spectroscopic data (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methyl 2-amino-4-methoxybutanoate*

Cat. No.: *B3117638*

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A comprehensive analysis of the spectroscopic properties of chemical compounds is fundamental for structure elucidation and characterization. This guide focuses on the predicted spectroscopic data for **Methyl 2-amino-4-methoxybutanoate**, providing an in-depth overview for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure.

## Predicted Spectroscopic Data

The spectroscopic data presented herein are predicted based on the functional groups and overall structure of **Methyl 2-amino-4-methoxybutanoate**. These predictions are valuable for anticipating experimental outcomes and for the preliminary identification of the compound.

## Predicted Proton ( $^1\text{H}$ ) NMR Data

The  $^1\text{H}$  NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
-OCH <sub>3</sub> (ester)	3.6 - 3.8	Singlet	3H
-OCH <sub>3</sub> (ether)	3.2 - 3.4	Singlet	3H
H <sub>2</sub>	3.5 - 3.7	Triplet	1H
H <sub>4</sub>	3.3 - 3.5	Triplet	2H
H <sub>3</sub>	1.8 - 2.1	Multiplet	2H
-NH <sub>2</sub>	1.5 - 2.5 (broad)	Singlet	2H

## Predicted Carbon-<sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (ester)	172 - 176
C <sub>2</sub>	52 - 58
C <sub>4</sub>	68 - 72
-OCH <sub>3</sub> (ester)	51 - 53
-OCH <sub>3</sub> (ether)	58 - 60
C <sub>3</sub>	30 - 35

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show absorption bands characteristic of the functional groups present.

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3300 - 3500	Medium, Broad
C-H Stretch (alkane)	2850 - 3000	Medium to Strong
C=O Stretch (ester)	1735 - 1750	Strong
C-O Stretch (ester)	1150 - 1250	Strong
C-O Stretch (ether)	1070 - 1150	Strong
N-H Bend (amine)	1590 - 1650	Medium

## Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 147.09 g/mol . PubChem provides predicted collision cross section data for various adducts of the hydrochloride salt of the compound.[\[1\]](#)

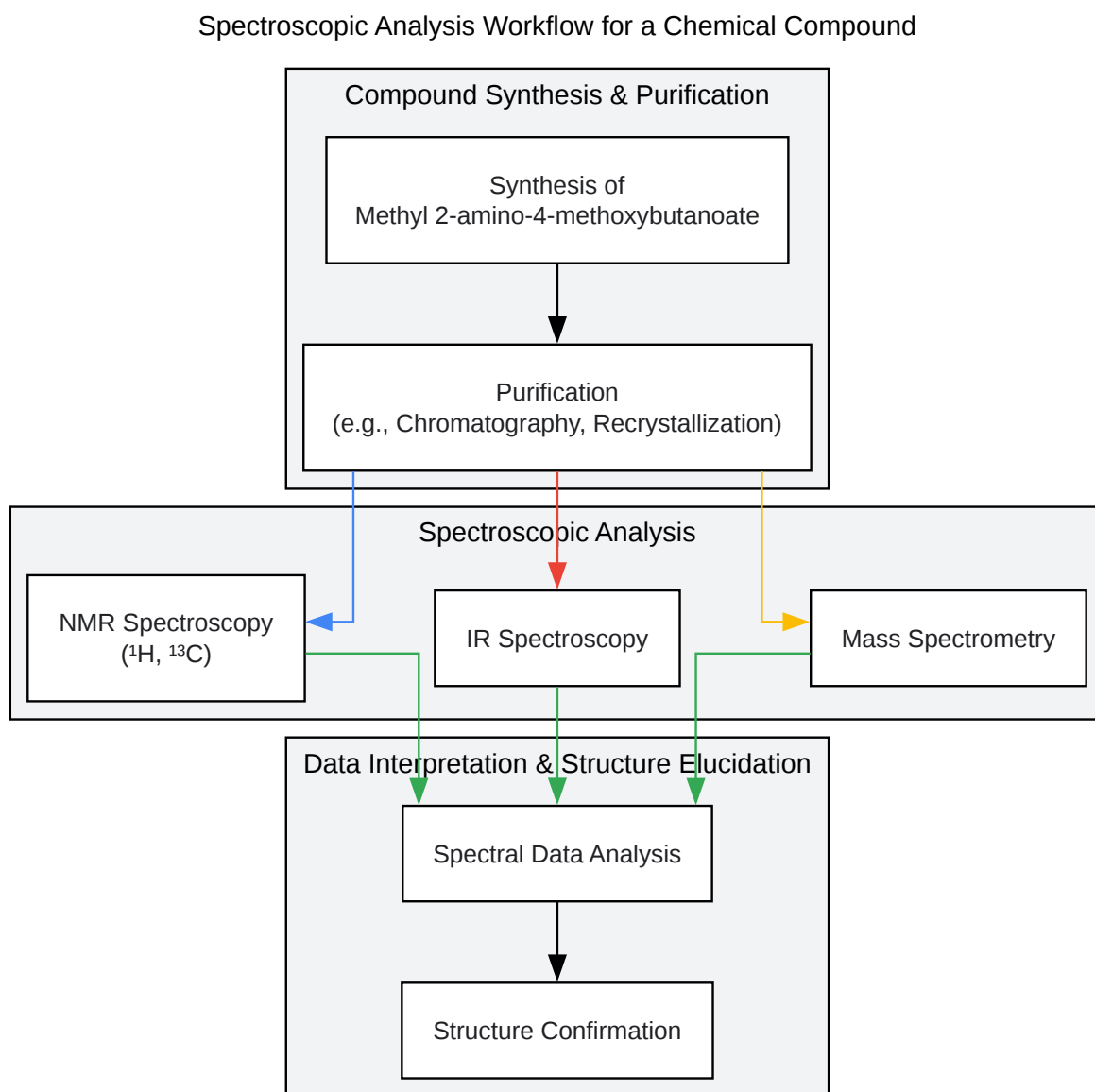
Ion	Predicted m/z
[M+H] <sup>+</sup>	148.1022
[M+Na] <sup>+</sup>	170.0841

Expected Fragmentation Patterns:

- Loss of the methoxy group from the ester (-OCH<sub>3</sub>) resulting in a fragment at m/z 116.
- Loss of the carbomethoxy group (-COOCH<sub>3</sub>) resulting in a fragment at m/z 88.
- Cleavage of the C-C bond between C2 and C3.
- Loss of the aminomethyl ester fragment.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

## Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data. Specific parameters may need to be optimized for the compound of interest.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (0 ppm).
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **$^1\text{H}$  NMR Parameters:** Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Parameters:** A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay and a larger number of scans are generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** If the sample is a solid, dissolve a small amount in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound. If the sample is a liquid, a drop can be placed directly between two salt plates.
- **Data Acquisition:** Place the salt plate(s) in the sample holder of an FTIR spectrometer.
- **Background Spectrum:** Record a background spectrum of the clean, empty salt plate(s).
- **Sample Spectrum:** Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

- **Data Analysis:** Identify the characteristic absorption bands and their corresponding functional groups.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives. In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are generated.
- **Mass Analysis:** The generated ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different  $m/z$  values. For tandem mass spectrometry (MS/MS), specific ions are selected and fragmented to aid in structural elucidation.

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## References

- 1. PubChemLite - Methyl 2-amino-4-methoxybenzoate (C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub>) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. ["Methyl 2-amino-4-methoxybutanoate" spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3117638#methyl-2-amino-4-methoxybutanoate-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b3117638#methyl-2-amino-4-methoxybutanoate-spectroscopic-data-nmr-ir-ms)

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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